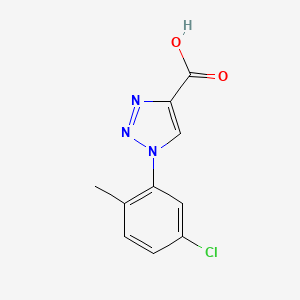
6-chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine
Vue d'ensemble
Description
6-Chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine, also known as 6-chloro-1-N-methyl-2-methoxyethylbenzene-1,2-diamine, is a novel and versatile diamine that has recently been developed by chemists for use in various synthetic organic chemistry applications. This compound has a unique structure, with a nitrogen atom at the center of a 6-chloro-1-N-methyl-2-methoxyethylbenzene ring. The nitrogen atom is connected to two methyl groups, one on each side of the ring. This compound has a variety of potential applications, including its use as an intermediate in the synthesis of drugs, as a catalyst in organic synthesis, and as a reagent in the synthesis of other organic compounds.
Applications De Recherche Scientifique
Antimicrobial Activity
The structure of 6-chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine suggests potential antimicrobial properties. Similar compounds have been synthesized from cyanuric chloride and investigated for their antimicrobial activity . These compounds have shown promising results against pathogens like Staphylococcus aureus and Escherichia coli , comparable to that of ampicillin . The compound’s ability to replace chloride ions could be leveraged to create variants with enhanced antimicrobial properties.
Antimalarial Applications
Derivatives of triazine, which share structural similarities with 6-chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine, have exhibited antimalarial activities . Research could explore the synthesis of new derivatives that could serve as potent antimalarial agents, potentially contributing to the fight against malaria.
Anti-Cancer Research
Compounds related to 6-chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine have been studied for their anti-cancer properties . The compound could be used as a starting point for the development of novel chemotherapeutic agents, particularly by investigating its interaction with cancer cell lines and its potential to inhibit cell proliferation.
Anti-Viral Research
The anti-viral activity of triazine derivatives suggests that 6-chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine could also be researched for its efficacy against viruses . This could lead to the development of new anti-viral medications or treatments, especially in the context of emerging viral infections.
Chemical Synthesis
The compound’s structure indicates its potential use in chemical synthesis as an intermediate. It could be utilized in the synthesis of more complex molecules, particularly in the pharmaceutical industry, where such intermediates are valuable for creating diverse therapeutic agents .
Propriétés
IUPAC Name |
3-chloro-2-N-(2-methoxyethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-13-6-5-12-9-7(10)3-2-4-8(9)11/h2-4,12H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFMYRJTISAVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=CC=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1460780.png)
![Methyl 2-[(2-aminophenyl)amino]acetate](/img/structure/B1460781.png)
![[1-(Pyridine-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1460782.png)
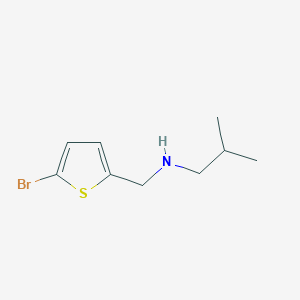
![3-{[(2-Methylpropyl)amino]methyl}phenol](/img/structure/B1460785.png)

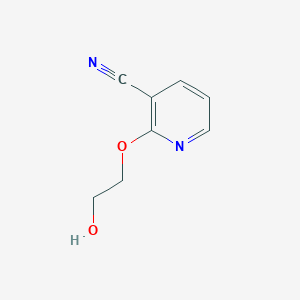
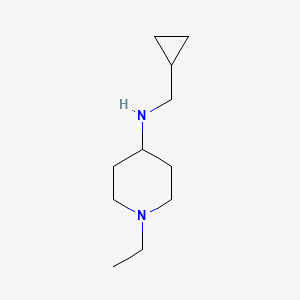
![N-[(2,4-difluorophenyl)methyl]cyclohexanamine](/img/structure/B1460790.png)
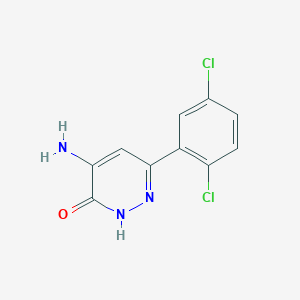
![5-(Methylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1460795.png)

![1-methyl-N-[1-(propan-2-yl)piperidin-4-yl]piperidin-4-amine](/img/structure/B1460799.png)
